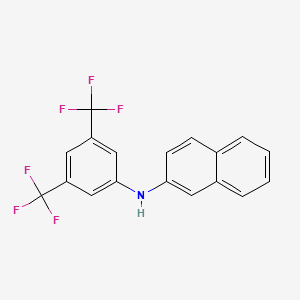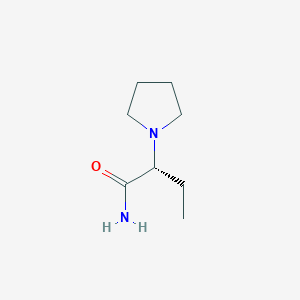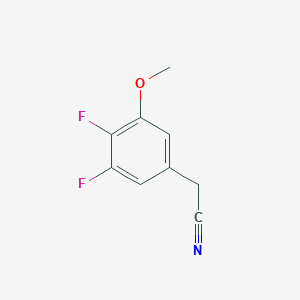
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a synthetic organic compound commonly used in peptide synthesis. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups, which help in stabilizing the molecule during various chemical reactions. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with L-glutamic acid, which serves as the backbone for the compound.
Protection of Amino Groups: The amino groups of L-glutamic acid are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting L-glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Formation of the Oxo Group: The carboxyl group of the protected L-glutamic acid is then converted into an oxo group through oxidation. This can be done using reagents like Dess-Martin periodinane or Swern oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-glutamic acid are reacted with Boc2O under controlled conditions to ensure complete protection of the amino groups.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino groups.
Peptide Bond Formation: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments. This is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling Reagents: DCC, EDC, and hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products
The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various biochemical applications.
Aplicaciones Científicas De Investigación
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block for creating complex peptide chains.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other molecules, such as fluorescent dyes or drugs, for imaging and therapeutic purposes.
Drug Development: It plays a role in the development of peptide-based drugs, which are used to treat various diseases, including cancer and metabolic disorders.
Mecanismo De Acción
The mechanism of action of (S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, enabling the synthesis of peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-L-glutamic acid: Similar in structure but lacks the oxo group.
N-Boc-L-aspartic acid: Another Boc-protected amino acid with a similar role in peptide synthesis.
Uniqueness
(S)-2,5-Bis((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is unique due to the presence of both Boc-protected amino groups and an oxo group, making it a versatile intermediate in organic synthesis. Its dual protection allows for selective deprotection and functionalization, which is advantageous in the stepwise synthesis of complex molecules.
This compound’s versatility and stability make it a valuable tool in the fields of organic chemistry, biochemistry, and pharmaceutical research.
Propiedades
Fórmula molecular |
C15H26N2O7 |
|---|---|
Peso molecular |
346.38 g/mol |
Nombre IUPAC |
(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N2O7/c1-14(2,3)23-12(21)16-9(11(19)20)7-8-10(18)17-13(22)24-15(4,5)6/h9H,7-8H2,1-6H3,(H,16,21)(H,19,20)(H,17,18,22)/t9-/m0/s1 |
Clave InChI |
IPHUFARLHDRPLC-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)NC(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


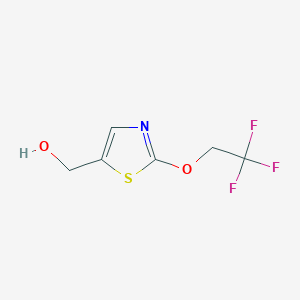
![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
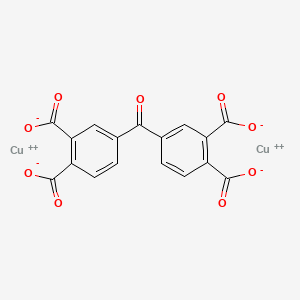
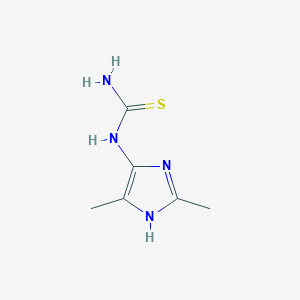
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)
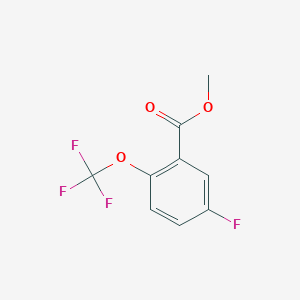

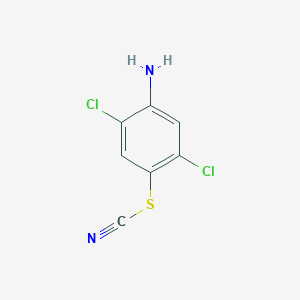
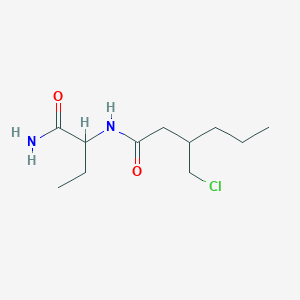

![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
